2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Description

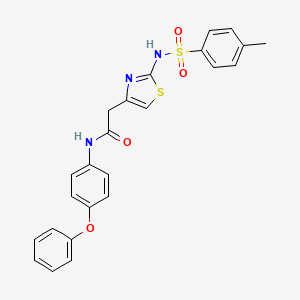

The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a thiazole-based acetamide derivative featuring a 4-methylphenylsulfonamido substituent on the thiazole ring and a 4-phenoxyphenyl group attached via an acetamide linkage. Its structural complexity arises from the integration of sulfonamide, thiazole, and phenoxyaryl moieties, which are commonly associated with enhanced biological activity and pharmacokinetic properties in medicinal chemistry .

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-17-7-13-22(14-8-17)33(29,30)27-24-26-19(16-32-24)15-23(28)25-18-9-11-21(12-10-18)31-20-5-3-2-4-6-20/h2-14,16H,15H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRSQPZKHZUKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiazole derivatives and subsequent coupling reactions. The general procedure includes:

- Formation of Thiazole Ring : Utilizing appropriate thiazole precursors, the thiazole moiety is synthesized through condensation reactions.

- Sulfonamide Formation : The introduction of the sulfonamide group is achieved via reaction with sulfonyl chlorides.

- Acetamide Coupling : The final product is formed by coupling the thiazole-sulfonamide intermediate with phenoxyacetyl derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess similar qualities.

Anticancer Properties

In vitro studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may act by inhibiting specific enzymes involved in cell proliferation and survival pathways.

Antioxidant Activity

Recent investigations into the antioxidant potential of thiazole derivatives indicate that they can scavenge free radicals, thus protecting cells from oxidative stress. This property is critical in preventing various diseases associated with oxidative damage.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular redox balance.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored various thiazole derivatives against Gram-positive and Gram-negative bacteria, with promising results for compounds similar to this compound .

- Cancer Cell Studies : Research conducted on a series of thiazole-based compounds showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

- Oxidative Stress Studies : A recent publication highlighted the antioxidant capacity of thiazole derivatives using DPPH and ABTS assays, demonstrating their ability to reduce oxidative stress markers .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, leading to antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

- Compound Tested : 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

- Cell Lines : Various cancer cell lines including melanoma and prostate cancer

- Mechanism : Inhibition of tubulin polymerization

- Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The incorporation of sulfonamide groups into thiazole structures enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data Table

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-... | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |

| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Structure-Activity Relationship (SAR)

Structure-activity relationship studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. Key findings include:

- Substitution Patterns : Para-substituted phenyl rings increase activity.

- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.

- Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as thiazole cores, sulfonamide/sulfamoyl groups, or arylacetamide linkages:

Key Observations :

- The target compound’s 4-methylphenylsulfonamido-thiazole core distinguishes it from triazinoindole (compound 24) or oxazole hybrids (compound 5).

- Substituents on the aryl group (e.g., phenoxy vs. methoxy or fluorine) influence solubility and target binding .

Comparison with Analogues:

- Compound 24 (): Synthesized via coupling of a triazinoindole-thioacetic acid with 4-phenoxyaniline (95% purity) .

- Fluorophenylsulfonyl Derivative () : Likely prepared via sulfonylation of a thiazole-amine intermediate .

- Sulfamoyl Derivatives () : Formed by reacting chloroacetamides with heteroaryl amines under DMAP catalysis .

Physicochemical Properties

- IR Spectroscopy :

- Solubility: The phenoxyphenyl group may reduce water solubility compared to methoxy or piperazine-containing analogs .

Preparation Methods

Retrosynthetic Analysis

The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide can be strategically approached through a retrosynthetic analysis as outlined in Figure 1. The target molecule can be disconnected into three primary building blocks:

- 2-aminothiazole-4-acetic acid derivative

- 4-methylbenzenesulfonyl chloride

- 4-phenoxyphenylamine

These disconnections reveal a synthetic pathway involving sulfonamide formation at the C-2 position of the thiazole ring and an amide coupling reaction to introduce the 4-phenoxyphenyl group.

Synthesis of Key Intermediates

Preparation of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold serves as the central core for the target compound. Various approaches have been reported for its synthesis, with the Hantzsch thiazole synthesis being among the most widely employed methods. This reaction involves the condensation of α-halocarbonyl compounds with thioureas to form the thiazole ring.

General Procedure for 2-Aminothiazole Synthesis

The synthesis of 2-aminothiazole derivatives can be achieved through the reaction of α-bromocarbonyl compounds with thiourea derivatives. The general procedure is outlined below:

- A mixture of α-bromophenylethanone (2.05 mmol, 1.0 equiv.) and thiourea (2.25 mmol, 1.10 equiv.) is dissolved in ethanol (20 mL).

- The reaction mixture is heated at reflux for 5 hours.

- Upon completion, the reaction mixture is filtered, and the solid is washed with saturated potassium carbonate solution.

- The crude product is purified by column chromatography to obtain the 2-aminothiazole derivative.

The yields for this reaction typically range from 55% to 94%, depending on the substituents present.

N-Sulfonylation of 2-Aminothiazole

The next critical step involves the sulfonylation of the 2-aminothiazole with 4-methylbenzenesulfonyl chloride to form the 4-methyl-N-(thiazol-2-yl)benzenesulfonamide intermediate.

Procedure for N-Sulfonylation

2-aminothiazole (1 g, 0.00998 mol, 9.98 mmol), 4-methyl benzenesulfonyl chloride (2.85 g, 14.97 mmoles, 1.5 equiv.), distilled water (15 mL), sodium acetate (2.71 g, 19.96 mmoles, 2 equiv.); Temperature: 80–85°C; Time: 4 h; Appearance: light brown powder; Yield: 2.1 g (83%); Rf: 0.46; M.P: 150–152°C; M.W: 254.289 g/mol; Molecular Formula: C10H10N2O2S2

The detailed procedure is as follows:

- Sodium acetate is dissolved in water.

- 2-aminothiazole and 4-methylbenzenesulfonyl chloride are added to the solution.

- The reaction mixture is heated to 80–85°C and stirred continuously.

- The initially yellow and sticky substance gradually transforms into a finely powdered solid.

- Upon completion of the reaction (monitored by TLC using a 2:1 ratio of n-hexane to ethyl acetate), the solid product is isolated by filtration.

- The product is recrystallized from absolute ethanol to obtain pure 4-methyl-N-(thiazol-2-yl)benzenesulfonamide.

Functionalization at C-4 Position of Thiazole

For the target compound, the thiazole ring requires functionalization at the C-4 position to introduce the acetamide linkage. This can be achieved through various approaches, including alkylation reactions.

Procedure for Introducing Acetamide Functionality

Based on related procedures, the functionalization of the C-4 position can be accomplished through:

- Reaction of N-sulfonamides with calcium hydride in DMF at 50–55°C with continuous stirring.

- After 30 minutes, appropriate alkylating agents are introduced to the reaction mixture.

- Upon completion (verified by TLC using an n-hexane to ethyl acetate ratio of 8:2), the reaction mixture is cooled and diluted with cold distilled water before filtration.

- The products are purified by recrystallization in absolute ethanol and by column chromatography.

Final Coupling Reaction

The final step involves the coupling of the 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetic acid with 4-phenoxyphenylamine to form the target acetamide compound.

Amide Coupling Procedure

Drawing from similar reactions in the literature, the amide coupling can be performed using standard coupling reagents:

- 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetic acid (1 equiv.), 4-phenoxyphenylamine (1.1 equiv.), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv.) are dissolved in dichloromethane.

- A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.) is added.

- The reaction mixture is stirred at room temperature for 12-24 hours.

- After completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by column chromatography to obtain the target compound.

Reaction Conditions and Optimization

Table 1 summarizes the key reaction conditions for the preparation of this compound and its intermediates:

Table 1: Reaction Conditions for Key Steps in the Synthesis of this compound

| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminothiazole synthesis | α-Bromocarbonyl compound, Thiourea | Ethanol | Reflux | 5 | 55-94 |

| N-Sulfonylation | 2-Aminothiazole, 4-Methylbenzenesulfonyl chloride, Sodium acetate | Water | 80-85 | 4 | 83 |

| C-4 Functionalization | N-Sulfonamide, Calcium hydride, Alkylating agent | DMF | 50-55 | Variable | Variable |

| Amide Coupling | Carboxylic acid derivative, 4-Phenoxyphenylamine, EDCI, DMAP | DCM | RT | 12-24 | Variable |

Effect of Reaction Parameters

Various reaction parameters significantly influence the efficiency of these transformations. Table 2 illustrates the effects of different conditions on the N-sulfonylation reaction:

Table 2: Effect of Reaction Parameters on N-Sulfonylation of 2-Aminothiazole

| Entry | Sulfonyl Chloride | Equiv. | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Methylbenzenesulfonyl chloride | 1.5 | Sodium acetate | 80-85 | 4 | 83 |

| 2 | 4-Methoxybenzenesulfonyl chloride | 1.5 | Sodium acetate | 80-85 | 8 | 82 |

| 3 | 4-Bromobenzenesulfonyl chloride | 1.2 | Sodium acetate | 80-85 | 8 | 88 |

| 4 | Benzenesulfonyl chloride | 1.1 | Sodium acetate | 80-85 | 6 | 80 |

| 5 | 4-Chlorobenzenesulfonyl chloride | 1.5 | Sodium acetate | 80-85 | 8 | 84 |

| 6 | 4-Fluorobenzenesulfonyl chloride | 1.5 | Sodium acetate | 80-85 | 8 | 82 |

| 7 | 4-Nitrobenzenesulfonyl chloride | 1.1 | Sodium acetate | 80-85 | 4 | 70 |

These data indicate that electron-donating or electron-withdrawing substituents on the benzenesulfonyl chloride affect both reaction time and yield.

Structural Characterization

The structure of this compound and its intermediates can be confirmed through various spectroscopic techniques.

Spectroscopic Data

Based on related compounds, the expected spectroscopic data for the target compound would include:

FTIR Spectroscopy

Characteristic IR absorption bands would be expected at:

- 3200-3400 cm⁻¹ (N-H stretching)

- 1650-1700 cm⁻¹ (C=O stretching of amide)

- 1350-1370 cm⁻¹ and 1150-1170 cm⁻¹ (S=O asymmetric and symmetric stretching)

- 1220-1250 cm⁻¹ (C-O-C stretching of phenoxy group)

¹H NMR Spectroscopy

The proton NMR spectrum would display signals for:

- Thiazole-H at C-5 (δ 6.5-7.0 ppm)

- Aromatic protons of phenyl rings (δ 6.8-8.0 ppm)

- Methyl group of toluenesulfonyl (δ 2.3-2.5 ppm)

- Methylene protons of acetamide (δ 3.5-4.0 ppm)

- NH protons of sulfonamide and amide (δ 9.0-11.0 ppm)

¹³C NMR Spectroscopy

Carbon signals would be observed for:

- Thiazole ring carbons (δ 105-160 ppm)

- Carbonyl carbon of amide (δ 165-175 ppm)

- Aromatic carbons (δ 115-145 ppm)

- Methyl carbon of toluenesulfonyl (δ 20-25 ppm)

- Methylene carbon of acetamide (δ 35-45 ppm)

Structure-Activity Relationship Considerations

The structural elements of this compound contribute significantly to its potential biological activities:

- The thiazole ring serves as a rigid scaffold and contributes to hydrogen bonding interactions through its nitrogen and sulfur atoms.

- The sulfonamide group acts as both a hydrogen bond donor and acceptor, enhancing binding to potential biological targets.

- The acetamide linker provides flexibility and additional hydrogen bonding capabilities.

- The phenoxyphenyl moiety offers extensive π-π stacking interactions with aromatic amino acid residues in target proteins.

Thiazole derivatives with similar structural features have demonstrated antibacterial properties, particularly against Xanthomonas oryzae and related bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.